molecular formula C22H14FN3O3 B11616946 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile

4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile

Cat. No.: B11616946
M. Wt: 387.4 g/mol
InChI Key: OBGLBJXFXYCSAZ-ODLFYWEKSA-N
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Description

4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile is a complex organic compound that features a unique structure combining a benzonitrile group, a furan ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 2-fluorobenzylamine with a suitable carbonyl compound to form the imidazolidinone ring.

    Furan Ring Introduction: The furan ring is introduced via a cyclization reaction involving a suitable precursor.

    Benzonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the imidazolidinone moiety.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the imidazolidinone moiety.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{(Z)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile
  • 4-(5-{(Z)-[1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C22H14FN3O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-[5-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzonitrile

InChI

InChI=1S/C22H14FN3O3/c23-18-4-2-1-3-16(18)13-26-21(27)19(25-22(26)28)11-17-9-10-20(29-17)15-7-5-14(12-24)6-8-15/h1-11H,13H2,(H,25,28)/b19-11-

InChI Key

OBGLBJXFXYCSAZ-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C#N)/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C#N)NC2=O)F

Origin of Product

United States

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